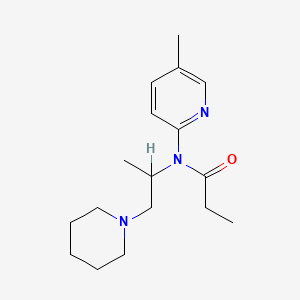
N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-(5-methyl-2-pyridinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-(5-methyl-2-pyridinyl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by its complex structure, which includes a piperidine ring, a pyridine ring, and a propanamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-(5-methyl-2-pyridinyl)propanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with the piperidine derivative.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with a propanoyl chloride derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-(5-methyl-2-pyridinyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-(5-methyl-2-pyridinyl)propanamide would depend on its specific interactions with molecular targets. Typically, compounds of this nature may interact with receptors or enzymes, modulating their activity. The piperidine and pyridine rings could facilitate binding to specific sites, while the amide group might be involved in hydrogen bonding interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-(2-pyridinyl)propanamide: Similar structure but with a different substitution pattern on the pyridine ring.
N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-(5-methyl-3-pyridinyl)propanamide: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-(5-methyl-2-pyridinyl)propanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both piperidine and pyridine rings in the same molecule can provide a unique set of interactions with molecular targets, potentially leading to distinct pharmacological properties.
Propiedades
Número CAS |
54152-57-7 |
|---|---|
Fórmula molecular |
C17H27N3O |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
N-(5-methylpyridin-2-yl)-N-(1-piperidin-1-ylpropan-2-yl)propanamide |
InChI |
InChI=1S/C17H27N3O/c1-4-17(21)20(16-9-8-14(2)12-18-16)15(3)13-19-10-6-5-7-11-19/h8-9,12,15H,4-7,10-11,13H2,1-3H3 |
Clave InChI |
ADXFCHWVRDOSPV-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C1=NC=C(C=C1)C)C(C)CN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




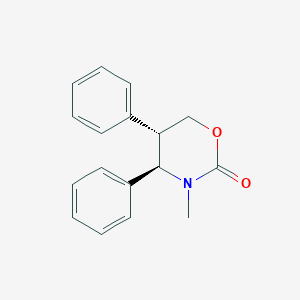
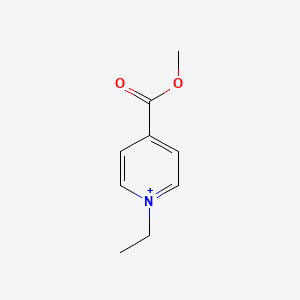


![4-[(E)-(4-Chlorophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine](/img/structure/B14650709.png)
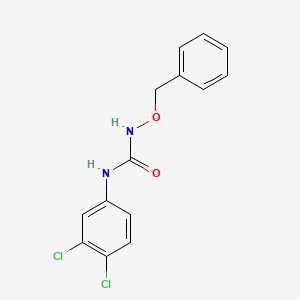
![beta-Alanine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester](/img/structure/B14650717.png)
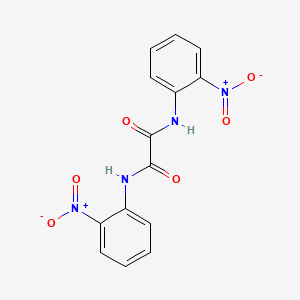
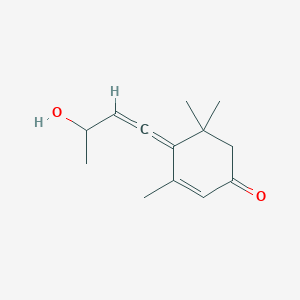
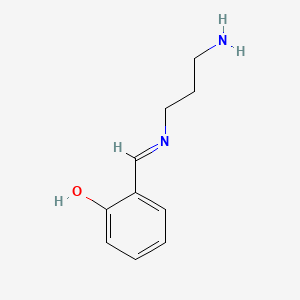
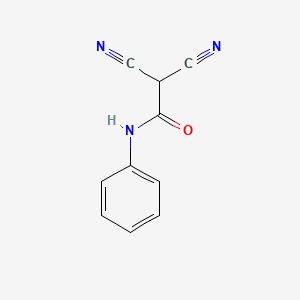
![1,2-Benzenediol, 4-[2-(diethylamino)ethyl]-](/img/structure/B14650747.png)
